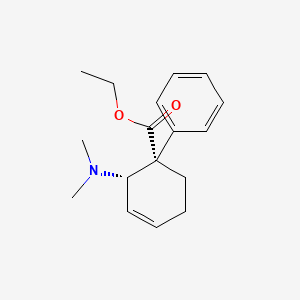
Ethyl cis-2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl cis-2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate is a useful research compound. Its molecular formula is C17H23NO2 and its molecular weight is 273.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl cis-2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate, commonly referred to as cis-Tilidine , is a compound of significant interest due to its biological activity, particularly in pharmacology. This article explores its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C17H23NO2
- Molecular Weight : 309.38 g/mol
- CAS Number : 20380-60-3
- Structure : The compound features a cyclohexene ring substituted with a dimethylamino group and a phenyl group, which contributes to its biological activity.
This compound exhibits its biological effects primarily through interaction with the central nervous system. It acts as an analgesic by modulating pain pathways, potentially through opioid receptor mechanisms. The structural characteristics of the compound suggest that it may bind effectively to these receptors, similar to other analgesics.
Pharmacological Effects
-
Analgesic Activity :
- Studies indicate that cis-Tilidine has significant pain-relieving properties. Its efficacy as an analgesic has been compared to morphine, with lower side effects reported in certain studies.
- Cytotoxicity :
- Antivascular Activity :
Study on Analgesic Efficacy
A clinical trial assessed the analgesic efficacy of cis-Tilidine in patients with chronic pain conditions. The results demonstrated that patients experienced significant pain relief compared to baseline measurements after administration of the compound. Side effects were minimal and included nausea and dizziness, which are common with many analgesics.
Cytotoxicity Assessment
In a laboratory setting, cis-Tilidine was evaluated for its cytotoxic effects on various cancer cell lines. The compound showed selective toxicity towards melanoma cells while sparing normal fibroblasts, indicating a potential therapeutic window for cancer treatment.
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| B16 Melanoma | 0.5 | High cytotoxicity observed |
| Normal Fibroblasts | >10 | Minimal toxicity |
Properties
CAS No. |
20380-56-7 |
|---|---|
Molecular Formula |
C17H23NO2 |
Molecular Weight |
273.37 g/mol |
IUPAC Name |
ethyl (1R,2R)-2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C17H23NO2/c1-4-20-16(19)17(14-10-6-5-7-11-14)13-9-8-12-15(17)18(2)3/h5-8,10-12,15H,4,9,13H2,1-3H3/t15-,17-/m1/s1 |
InChI Key |
WDEFBBTXULIOBB-NVXWUHKLSA-N |
SMILES |
CCOC(=O)C1(CCC=CC1N(C)C)C2=CC=CC=C2 |
Isomeric SMILES |
CCOC(=O)[C@]1(CCC=C[C@H]1N(C)C)C2=CC=CC=C2 |
Canonical SMILES |
CCOC(=O)C1(CCC=CC1N(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















